molecular formula C22H20N2O5S B4113265 2-[(3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid

2-[(3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid

Cat. No. B4113265
M. Wt: 424.5 g/mol
InChI Key: NVESVIASOAIPMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid, commonly known as DASA-58, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. DASA-58 is a sulfonamide-based inhibitor that targets the tumor necrosis factor receptor-associated factor 6 (TRAF6) protein, which plays a crucial role in various cellular signaling pathways.

Mechanism of Action

DASA-58 inhibits the activation of 2-[(3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid, a protein that plays a crucial role in various cellular signaling pathways, including the NF-κB pathway. 2-[(3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid is involved in the activation of NF-κB by promoting the ubiquitination and degradation of the inhibitor of kappa B (IκB), which normally prevents NF-κB from entering the nucleus and activating gene expression. By inhibiting 2-[(3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid, DASA-58 prevents the activation of NF-κB and the subsequent expression of genes involved in inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
DASA-58 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. Additionally, DASA-58 has been shown to reduce the severity of autoimmune diseases in animal models. However, further research is needed to fully understand the biochemical and physiological effects of DASA-58.

Advantages and Limitations for Lab Experiments

One advantage of using DASA-58 in lab experiments is its specificity for 2-[(3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid. DASA-58 has been shown to specifically inhibit 2-[(3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid without affecting other proteins involved in cellular signaling pathways. Additionally, DASA-58 has been shown to have low toxicity in animal models. However, one limitation of using DASA-58 in lab experiments is its complex synthesis process, which requires expertise in organic chemistry.

Future Directions

There are several future directions for the research and development of DASA-58. One direction is to further study the biochemical and physiological effects of DASA-58 in animal models and human clinical trials. Another direction is to explore the potential use of DASA-58 in the treatment of other diseases, such as inflammatory bowel disease and psoriasis. Additionally, researchers can explore the development of more efficient synthesis methods for DASA-58 to facilitate its use in lab experiments and potential clinical applications.

Scientific Research Applications

DASA-58 has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and apoptosis. DASA-58 has also been shown to inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. Additionally, DASA-58 has been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

2-[[3-[(3,4-dimethylphenyl)sulfamoyl]benzoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-14-10-11-17(12-15(14)2)24-30(28,29)18-7-5-6-16(13-18)21(25)23-20-9-4-3-8-19(20)22(26)27/h3-13,24H,1-2H3,(H,23,25)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVESVIASOAIPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[3-[(3,4-Dimethylphenyl)sulfamoyl]benzoyl]amino]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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